(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired thiazolidinone derivative.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial, anticancer, and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycoside: Glycosides responsible for the sweet taste of Stevia leaves.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Uniqueness
(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of a thiazolidinone core with benzyloxy, bromo, and ethoxy substituents
Properties
Molecular Formula |
C19H16BrNO3S2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16BrNO3S2/c1-2-23-15-9-13(10-16-18(22)21-19(25)26-16)8-14(20)17(15)24-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,21,22,25)/b16-10- |
InChI Key |
RSCYFZHQYUBNEC-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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